Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl (2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4.ClH/c1-15(2)16(3,4)22-17(21-15)12-8-6-11(7-9-12)10-13(18)14(19)20-5;/h6-9,13H,10,18H2,1-5H3;1H/t13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAJLZXBSFCLMV-ZOWNYOTGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-amino-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate hydrochloride (CAS No. 2377587-56-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.64 g/mol. The compound contains a boron atom within a dioxaborolane moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H25BClNO4 |
| Molecular Weight | 341.64 g/mol |
| CAS Number | 2377587-56-7 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its structural components, particularly the presence of the boron atom which may facilitate interactions with biological molecules such as proteins and nucleic acids. Boron-containing compounds have been shown to exhibit various biological effects, including enzyme inhibition and modulation of signaling pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, boron-containing compounds can inhibit enzymes involved in metabolic pathways critical for cancer progression. Further studies are warranted to elucidate the specific enzymes targeted by this compound.
Study 1: In Vitro Antitumor Activity
In a study examining the effects of various boron-containing compounds on cancer cell lines, this compound was tested against human breast cancer cells (MCF-7). The compound exhibited a dose-dependent reduction in cell viability, suggesting potential antitumor activity.
Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and specific kinases involved in cancer signaling pathways. Results indicated that the compound could inhibit kinase activity in vitro, leading to reduced phosphorylation of downstream targets associated with cell proliferation.
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